N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the pyrazole family of molecules and has been shown to have promising effects in various biological systems.
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research by Mohareb et al. (2004) and Aly et al. (2017) demonstrates the synthetic versatility of compounds involving pyrazole and thiophene units, highlighting methodologies that could be applicable to the synthesis and functionalization of "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide." These studies underline the importance of heterocyclic compounds in developing novel chemical entities with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004); (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).
Potential Therapeutic Agents
Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives, including a focus on anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. While this study does not directly involve "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide," it exemplifies the therapeutic potential of structurally complex molecules incorporating pyrazole and thiophene motifs (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Molecular Properties
Studies by Futamura et al. (2017) on the selectivity and potency of orexin receptor antagonists based on the structural framework of pyrazoylethylbenzamide highlight the exploration of molecular interactions and receptor binding affinities. Such research could guide the design and optimization of "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide" for specific biological targets (Futamura, Nozawa, Araki, Tamura, Tokura, Kawamoto, Tokumaru, Kakihara, Aoki, & Ohtake, 2017).
Mécanisme D'action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of action
The exact mode of action would depend on the specific target(s) of the compound. Many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
3,4-difluoro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-12-5-4-11(9-13(12)18)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBWKKCSKVEBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.